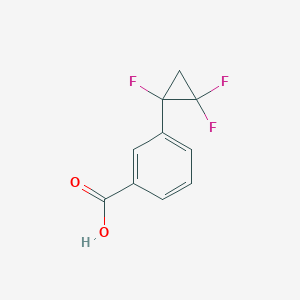

3-(1,2,2-Trifluorocyclopropyl)benzoic acid

Description

Significance of Fluorine in Organic Molecules for Advanced Materials and Synthetic Intermediates

The introduction of fluorine into organic molecules imparts a range of desirable properties, making these compounds highly valuable as advanced materials and synthetic intermediates. Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. nih.gov This inherent strength contributes to the enhanced thermal stability and chemical inertness of fluorinated compounds. ontosight.ai

In the realm of materials science, fluorination can significantly alter the physical and chemical characteristics of a substance, leading to applications in high-performance polymers, liquid crystals, and agrochemicals. preprints.orgnih.gov For instance, the strategic placement of fluorine atoms can influence a molecule's lipophilicity and metabolic stability, which are critical parameters in the design of pharmaceuticals. Fluorinated compounds are also pivotal as synthetic intermediates, providing a pathway to more complex molecules with tailored properties. nih.gov The unique electronic effects of fluorine can modify the reactivity of adjacent functional groups, offering chemists precise control over synthetic outcomes. ontosight.ai

Overview of Benzoic Acid Derivatives in Chemical Research

Benzoic acid and its derivatives are a cornerstone of organic chemistry, with a long history of use in a multitude of applications. nih.govresearchgate.net These compounds are not only important as preservatives in the food and cosmetic industries but also serve as versatile building blocks in chemical synthesis. rsc.orgresearchgate.net The carboxylic acid group of benzoic acid is readily functionalized, allowing for the creation of a vast library of esters, amides, and other derivatives.

In pharmaceutical research, the benzoic acid scaffold is a common feature in many biologically active molecules. nih.gov Derivatives of benzoic acid have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov Their ability to serve as a structural motif for drug candidates makes them a subject of ongoing research and development.

Unique Aspects of Cyclopropyl (B3062369) Ring Systems in Molecular Design

The cyclopropyl group is a small, three-membered ring that possesses unique structural and electronic properties, making it a valuable component in molecular design. The strained nature of the cyclopropane (B1198618) ring results in C-C bonds with enhanced p-character, which can influence the molecule's conformation and reactivity.

In medicinal chemistry, the incorporation of a cyclopropyl ring is a well-established strategy to enhance a drug candidate's metabolic stability and improve its binding affinity to biological targets. The rigid nature of the cyclopropyl group can lock a molecule into a specific conformation, which can be advantageous for receptor binding. Furthermore, the cyclopropyl moiety can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's physicochemical properties. The use of cyclopropane rings is a growing trend in drug development, with an increasing number of approved drugs containing this structural feature.

Contextualizing 3-(1,2,2-Trifluorocyclopropyl)benzoic Acid within Fluorinated Organic Synthesis

The compound 3-(1,2,2-Trifluorocyclopropyl)benzoic acid represents a convergence of the chemical principles outlined above. It combines the property-enhancing effects of fluorine, the versatile functionality of benzoic acid, and the unique conformational constraints of a cyclopropyl ring. While extensive research specifically on 3-(1,2,2-Trifluorocyclopropyl)benzoic acid is not widely published, its significance can be understood by examining the synthesis and properties of related structures.

A general synthetic route to aryl α,β,β-trifluorocyclopropanes has been reported, which can be followed by aryl oxidation to yield the corresponding α,β,β-trifluorocyclopropane carboxylic acid. nih.gov This methodology provides a plausible pathway for the synthesis of 3-(1,2,2-Trifluorocyclopropyl)benzoic acid. The presence of the trifluorocyclopropyl group is expected to significantly influence the electronic properties of the benzoic acid ring and the acidity of the carboxylic acid. The high electronegativity of the fluorine atoms on the cyclopropyl ring would likely increase the acidity of the benzoic acid compared to its non-fluorinated counterpart.

The combination of the rigid, fluorinated cyclopropyl ring and the benzoic acid moiety makes this compound an interesting candidate for further investigation in medicinal chemistry and materials science. The trifluorocyclopropyl group can be considered a novel motif for drug discovery, offering a unique combination of steric and electronic properties. nih.gov Further research into the synthesis, reactivity, and biological activity of 3-(1,2,2-Trifluorocyclopropyl)benzoic acid and its derivatives is warranted to fully explore its potential applications.

Data Tables

Table 1: Properties of Key Chemical Moieties

| Moiety | Key Properties | Significance in Molecular Design |

| Fluorine | High electronegativity, strong C-F bond | Enhances thermal stability, metabolic stability, and lipophilicity. ontosight.ai |

| Benzoic Acid | Versatile carboxylic acid functionality | Serves as a scaffold for diverse derivatives with biological activity. nih.govnih.gov |

| Cyclopropyl Ring | Strained, rigid three-membered ring | Provides conformational constraint, enhances metabolic stability. |

Table 2: Comparison of Related Benzoic Acid Derivatives

| Compound | Structural Features | Potential Applications |

| Benzoic Acid | Simple aromatic carboxylic acid | Food preservative, synthetic intermediate. rsc.orgresearchgate.net |

| 3-Fluorobenzoic Acid | Single fluorine substitution | Intermediate in agrochemical and pharmaceutical synthesis. |

| 3-(Trifluoromethyl)benzoic Acid | Trifluoromethyl group substitution | Building block for pharmaceuticals due to enhanced lipophilicity. |

| 3-(1,2,2-Trifluorocyclopropyl)benzoic Acid | Trifluorinated cyclopropyl substituent | Potential for novel applications in medicinal chemistry and materials science. |

Structure

3D Structure

Properties

IUPAC Name |

3-(1,2,2-trifluorocyclopropyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-9(5-10(9,12)13)7-3-1-2-6(4-7)8(14)15/h1-4H,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSRAGXCVOBCBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)(C2=CC=CC(=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 3 1,2,2 Trifluorocyclopropyl Benzoic Acid

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety (-COOH) is a versatile functional group that readily participates in a variety of classical organic transformations. These reactions are fundamental to the synthesis of numerous derivatives, leveraging the electrophilic nature of the carboxyl carbon and the acidity of the hydroxyl proton.

Esterification of 3-(1,2,2-trifluorocyclopropyl)benzoic acid can be achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is an equilibrium-driven process, and the removal of water is often necessary to drive the reaction to completion. Studies on other fluorinated benzoic acids have demonstrated successful esterification using various alcohols, suggesting that 3-(1,2,2-trifluorocyclopropyl)benzoic acid would react similarly to produce the corresponding esters. rsc.org For instance, reaction with methanol (B129727) under acidic conditions would yield methyl 3-(1,2,2-trifluorocyclopropyl)benzoate. Heterogeneous catalysts, such as modified montmorillonite (B579905) K10 or metal-organic frameworks like UiO-66-NH2, have also been effectively used for the esterification of substituted benzoic acids, offering advantages in terms of catalyst separation and reuse. rsc.org

Table 1: Representative Esterification Reactions

| Alcohol | Catalyst | Conditions | Expected Product |

|---|---|---|---|

| Methanol | H₂SO₄ (catalytic) | Reflux | Methyl 3-(1,2,2-trifluorocyclopropyl)benzoate |

| Ethanol | p-Toluenesulfonic acid | Reflux with Dean-Stark trap | Ethyl 3-(1,2,2-trifluorocyclopropyl)benzoate |

Amide derivatives of 3-(1,2,2-trifluorocyclopropyl)benzoic acid can be synthesized through the activation of the carboxylic acid group. One effective method involves the conversion of the carboxylic acid to an acyl fluoride (B91410), which is a reactive intermediate that readily undergoes nucleophilic attack by an amine. beilstein-journals.orgresearchgate.net Reagents such as pentafluoropyridine (B1199360) (PFP) or 2-(trifluoromethylthio)benzothiazolium triflate can be used for the deoxyfluorination of carboxylic acids under mild conditions to generate the acyl fluoride in situ. acs.orgnih.govbeilstein-journals.org This intermediate can then be treated with a primary or secondary amine to form the corresponding amide bond with high efficiency. This one-pot procedure is advantageous as it avoids the isolation of the often moisture-sensitive acyl fluoride. nih.govresearchgate.net

Table 2: Amide Synthesis via Acyl Fluoride Intermediate

| Amine | Deoxyfluorinating Agent | Conditions | Expected Product |

|---|---|---|---|

| Aniline | Pentafluoropyridine (PFP), DIPEA | Room temp, then heat | N-phenyl-3-(1,2,2-trifluorocyclopropyl)benzamide |

| Benzylamine | BT-SCF₃, DIPEA | Room temp | N-benzyl-3-(1,2,2-trifluorocyclopropyl)benzamide |

The synthesis of the corresponding acyl chloride, 3-(1,2,2-trifluorocyclopropyl)benzoyl chloride, can be readily accomplished by treating the carboxylic acid with a chlorinating agent. google.com Thionyl chloride (SOCl₂) is a common reagent for this transformation, often used with a catalytic amount of dimethylformamide (DMF). google.com The reaction converts the hydroxyl group of the carboxylic acid into a much better leaving group, facilitating its displacement by a chloride ion. Other reagents like oxalyl chloride or phosphorus pentachloride are also effective.

Symmetrical anhydrides can be formed from carboxylic acids using various dehydrating coupling agents. For aromatic acids, methods include reacting the corresponding acid chloride with the sodium salt of the carboxylic acid. Alternatively, reagents like trifluoroacetic anhydride (B1165640) (TFAA) can be used to activate the carboxylic acid, leading to the formation of a mixed anhydride which can then react with another molecule of the carboxylic acid. organic-chemistry.org

Decarboxylation, the removal of the carboxyl group as carbon dioxide, of aromatic carboxylic acids is generally challenging and requires specific conditions. nih.gov The stability of the resulting aryl anion or aryl radical intermediate is a key factor. For fluorinated aromatic acids, decarboxylation can be promoted under specific catalytic conditions. For example, copper-catalyzed decarboxylative fluorination of aromatic carboxylic acids has been reported, although this leads to the replacement of the carboxyl group with a fluorine atom rather than a hydrogen. thieme-connect.comresearchgate.net Metal-free, oxidative decarboxylative fluorination has also been observed for aryl carboxylic acids that possess ortho-hydroxy or amino promoting groups. lookchem.com Hydrothermal decarboxylation is another potential pathway, though it often requires high temperatures. The presence of fluorine atoms on the cyclopropyl (B3062369) ring may influence the electronic properties of the aromatic ring and thus affect the stability of any intermediates formed during decarboxylation.

Transformations Involving the Aromatic Ring

The reactivity of the benzene (B151609) ring in 3-(1,2,2-trifluorocyclopropyl)benzoic acid towards electrophilic substitution is dictated by the electronic effects of its two substituents.

In electrophilic aromatic substitution (SEAr), the rate and regioselectivity of the reaction are governed by the existing substituents on the benzene ring. wikipedia.orgmasterorganicchemistry.com Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing) and as ortho/para-directing or meta-directing. wikipedia.orglibretexts.org

Carboxylic Acid Group (-COOH): This group is strongly deactivating due to the electron-withdrawing inductive and resonance effects of the carbonyl moiety. It is a meta-director, meaning it directs incoming electrophiles to the position meta to itself (C5). wyzant.comvedantu.com

3-(1,2,2-Trifluorocyclopropyl) Group: The trifluorocyclopropyl group is expected to be strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. This powerful inductive effect (-I) deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. minia.edu.egnih.gov While simple alkyl groups are typically ortho/para-directors, the strong deactivation by the fluorine atoms likely makes this substituent a meta-director as well.

With two deactivating, meta-directing groups present on the ring at positions 1 and 3, predicting the site of further substitution can be complex. The carboxylic acid directs incoming electrophiles to position 5. The 3-(1,2,2-trifluorocyclopropyl) group directs incoming electrophiles to position 5 (meta to itself). Since both groups direct the incoming electrophile to the same position (C5), this is the anticipated major product, although the doubly deactivated ring will require harsh reaction conditions.

Nitration: The nitration of benzoic acid typically requires treatment with a mixture of concentrated nitric acid and concentrated sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. brainly.comyoutube.com For 3-(1,2,2-trifluorocyclopropyl)benzoic acid, this reaction is expected to yield 5-nitro-3-(1,2,2-trifluorocyclopropyl)benzoic acid as the primary product. numberanalytics.com

Halogenation: Halogenation (e.g., bromination or chlorination) would require a Lewis acid catalyst such as FeBr₃ or AlCl₃. The reaction would likely proceed slowly due to the deactivated ring, with the halogen substituting at the C5 position.

Sulfonation: Sulfonation involves reacting the aromatic compound with fuming sulfuric acid (H₂SO₄/SO₃). youtube.com This is a reversible reaction. libretexts.org For the title compound, sulfonation would be expected to introduce a sulfonic acid (-SO₃H) group at the C5 position. The reversibility of sulfonation allows it to be used as a blocking group to direct other substituents to different positions. masterorganicchemistry.com

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | conc. HNO₃, conc. H₂SO₄ | 5-Nitro-3-(1,2,2-trifluorocyclopropyl)benzoic acid |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-(1,2,2-trifluorocyclopropyl)benzoic acid |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.gov Unlike electrophilic aromatic substitution, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (a Meisenheimer complex). nih.govresearchgate.net The reaction proceeds via an addition-elimination mechanism, and the rate is typically accelerated when electron-withdrawing substituents are positioned ortho or para to the leaving group. rsc.org

The 3-(1,2,2-Trifluorocyclopropyl)benzoic acid molecule itself does not possess a suitable leaving group on the aromatic ring for a typical SNAr reaction. However, the trifluorocyclopropyl substituent is expected to be strongly electron-withdrawing due to the inductive effects of the fluorine atoms. This property would activate the benzene ring towards nucleophilic attack if a leaving group, such as a halide, were present at an ortho or para position relative to the activating group.

For a hypothetical derivative, such as 4-chloro-3-(1,2,2-trifluorocyclopropyl)benzoic acid, the trifluorocyclopropyl group at the meta position relative to the chloro leaving group would have a less pronounced activating effect compared to an ortho or para placement. Resonance stabilization of the Meisenheimer intermediate by a meta substituent is not possible. rsc.org Nevertheless, the combined electron-withdrawing nature of both the trifluorocyclopropyl and carboxylic acid groups would render the aromatic ring electron-deficient and more susceptible to nucleophilic attack than an unactivated aryl halide.

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) Reactivity

| Factor | Description | Impact on Reactivity |

| Leaving Group | A group that can depart with an electron pair. | The reaction rate is often dependent on the electronegativity of the leaving group (F > Cl > Br > I), as the departure of the leaving group is not typically the rate-determining step. |

| Electron-Withdrawing Groups (EWGs) | Substituents that decrease electron density on the aromatic ring. | Strongly accelerate the reaction by stabilizing the anionic Meisenheimer intermediate. |

| Position of EWGs | Location of EWGs relative to the leaving group. | EWGs at the ortho and para positions provide the greatest stabilization and rate enhancement. rsc.org |

| Nucleophile | The electron-rich species that attacks the aromatic ring. | Stronger nucleophiles generally react faster. |

Directed Functionalization Strategies

The selective functionalization of C–H bonds is a powerful tool in modern organic synthesis. For benzoic acid derivatives, the carboxylic acid group itself can act as a directing group to guide the functionalization of specific C–H bonds, typically at the ortho position, through the formation of a metallacyclic intermediate. While this is a well-established strategy, achieving functionalization at the meta position has been more challenging. nih.gov

Recent advancements have utilized removable directing groups to achieve palladium-catalyzed meta-C–H functionalization of benzoic acid derivatives. x-mol.com A nitrile-based sulfonamide template, for example, can direct olefination and acetoxylation to the meta position with high selectivity. nih.gov

In the context of 3-(1,2,2-Trifluorocyclopropyl)benzoic acid, several directed functionalization strategies could be envisioned:

Ortho-Functionalization: The inherent directing ability of the carboxylic acid group could be used to introduce substituents at the C-2 and C-6 positions of the benzoic acid ring.

Meta-Functionalization: Employing a removable directing group strategy could allow for the introduction of functional groups at the C-5 position, which is meta to the carboxylic acid. This would yield a 1,3,5-trisubstituted benzene ring, a substitution pattern that can be challenging to achieve through classical electrophilic aromatic substitution.

These strategies offer pathways to complex derivatives of the title compound, enabling the synthesis of molecules with tailored properties for various applications. x-mol.com

Reactions of the Trifluorocyclopropyl Moiety

The trifluorocyclopropyl group is characterized by significant ring strain and the powerful inductive effect of its fluorine substituents, leading to unique chemical reactivity distinct from that of the aromatic ring.

Functionalization of the Cyclopropyl Ring

Direct functionalization of the trifluorocyclopropyl ring offers a pathway to novel structures without cleaving the C-C bonds of the ring. Research on aryl α,β,β-trifluorocyclopropanes has demonstrated a unique reactivity pathway involving hydrogen fluoride (HF) elimination.

When amides derived from aryl-trifluorocyclopropane carboxylic acids are treated with nucleophiles such as sodium phenoxide or sodium thiophenoxide, a reaction cascade is initiated. The reaction proceeds via an initial elimination of HF from the cyclopropyl ring to form a fluorinated cyclopropene (B1174273) intermediate. This is followed by a conjugate addition of the nucleophile to the cyclopropene, resulting in the formation of a functionalized cyclopropane (B1198618) ring.

Table 2: Functionalization of an Aryl Trifluorocyclopropyl Carboxamide via Elimination-Addition

| Entry | Nucleophile | Product Structure (Illustrative) | Yield (%) |

| 1 | Sodium phenoxide | Aryl-(2-phenoxy-1,2-difluorocyclopropyl)carboxamide | 60 |

| 2 | Sodium thiophenoxide | Aryl-(2-phenylthio-1,2-difluorocyclopropyl)carboxamide | 65 |

Data is illustrative and based on reactions reported for analogous aryl trifluorocyclopropane systems.

This transformation is significant as it allows for the introduction of new substituents directly onto the strained, fluorinated ring, providing access to derivatives that would be difficult to synthesize by other means.

Stereochemical Implications in Transformations

The 1,2,2-trifluorocyclopropyl group contains stereocenters, and the stereochemistry of the ring can have profound implications for the molecule's properties and reactivity. For instance, the synthesis of all-cis-1,2,3-trifluorocyclopropanes results in a "facially polarized" motif where all three fluorine atoms reside on one face of the ring, creating a significant molecular dipole.

In the context of 3-(1,2,2-Trifluorocyclopropyl)benzoic acid, the cyclopropyl ring exists as a pair of enantiomers for each diastereomer (depending on the relative stereochemistry of the C-1 proton and the fluorine atoms). During the HF elimination-addition reaction described above, the stereochemistry of the starting material will influence the stereochemical outcome of the product. The formation of the cyclopropene intermediate removes one stereocenter, and the subsequent nucleophilic attack can potentially lead to a mixture of diastereomers. The facial accessibility of the cyclopropene intermediate and the nature of the nucleophile would be critical in determining the stereochemical course of the addition reaction.

Regioselectivity and Chemoselectivity in Complex Transformations

When a molecule contains multiple reactive sites, such as 3-(1,2,2-Trifluorocyclopropyl)benzoic acid and its derivatives, achieving selective transformations is a key challenge.

Regioselectivity refers to the preference for reaction at one position over another.

In directed C-H functionalization , the choice of directing group and catalyst is crucial for controlling whether substitution occurs at the ortho or meta positions of the benzoic acid ring.

In ring-opening reactions of the cyclopropyl moiety, the cleavage can occur at different C-C bonds. For instance, in reactions of highly fluorinated cyclopropanes with halogens, ring opening occurred exclusively at the bonds connected to the most substituted carbons.

In nucleophilic aromatic substitution on a substituted analogue, the inherent directing effects of the trifluorocyclopropyl and carboxyl groups would compete to determine the site of attack.

Chemoselectivity refers to the preference for reaction with one functional group over another.

A key challenge would be the selective transformation of the aromatic ring without affecting the trifluorocyclopropyl group, or vice versa. For example, harsh Lewis acidic conditions intended for a Friedel-Crafts reaction on the aromatic ring might instead induce a ring-opening of the cyclopropyl moiety.

Similarly, conditions for nucleophilic attack on the cyclopropyl ring (e.g., HF elimination-addition) must be chosen carefully to avoid potential SNAr reactions if a leaving group is present on the aromatic ring. The relative reactivity of the two sites would depend on the specific substrate and reaction conditions.

Controlling these selectivity aspects is paramount for the strategic synthesis of complex molecules based on the 3-(1,2,2-Trifluorocyclopropyl)benzoic acid scaffold.

Applications in Advanced Organic Synthesis and Materials Science

Role as Building Blocks for Complex Molecules

Fluorinated compounds are highly valued in synthetic chemistry, particularly in the development of medicinal compounds and novel materials. ossila.comossila.com 3-(1,2,2-Trifluorocyclopropyl)benzoic acid serves as an exemplary building block due to its bifunctional nature. The molecule consists of a stable, fluorinated carbocyclic core and a reactive carboxylic acid handle, allowing for its seamless integration into larger, more complex molecular architectures.

The carboxylic acid group is one of the most versatile functional groups in organic synthesis. It can be readily converted into a variety of other functionalities, providing multiple pathways for molecular elaboration. Standard synthetic transformations include:

Acyl Halide Formation: Reaction with reagents like thionyl chloride or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride. ossila.comgoogle.com This intermediate can then undergo Friedel-Crafts acylation or react with a wide range of nucleophiles.

Esterification: Reaction with alcohols under acidic conditions yields esters, a common linkage in many bioactive molecules and polymers.

Amidation: Coupling with amines, often facilitated by carbodiimide (B86325) reagents, forms stable amide bonds—the fundamental linkage of peptides and a key structural feature in numerous pharmaceuticals. ossila.com

The trifluorocyclopropylphenyl moiety acts as the foundational scaffold, which is carried through these synthetic steps. The introduction of the trifluorocyclopropyl group can bestow unique properties upon the final molecule. In medicinal chemistry, for instance, fluorination is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets by altering the electronic nature of the molecule. ossila.commdpi.com Therefore, by using 3-(1,2,2-trifluorocyclopropyl)benzoic acid, chemists can introduce this valuable motif into target structures to modulate their physicochemical and biological properties.

| Functional Group | Transformation | Resulting Moiety | Key Application Area |

|---|---|---|---|

| Carboxylic Acid | Acyl Halide Formation | Acyl Halide | Intermediate for Friedel-Crafts reactions, esterification, amidation |

| Carboxylic Acid | Amidation | Amide | Pharmaceuticals, Polyamides |

| Carboxylic Acid | Esterification | Ester | Fine Chemicals, Polyesters |

| Trifluorocyclopropylphenyl | Incorporation via Synthesis | Core Scaffold | Modulation of lipophilicity, metabolic stability, and binding affinity |

Precursors for Advanced Fluorinated Organic Materials

The unique properties conferred by fluorine atoms make them highly desirable in materials science for creating materials with enhanced thermal stability, chemical resistance, and specific electronic characteristics. Benzoic acid derivatives have historically been used as core components in the development of liquid crystals, largely due to the ability of the carboxylic acid group to form directional hydrogen bonds. nih.gov

The introduction of a trifluorocyclopropyl group onto the benzoic acid structure is expected to significantly influence the properties of resulting materials. In the context of liquid crystals, the rigid and sterically demanding nature of the fluorinated cyclopropyl (B3062369) ring can alter the packing of molecules, potentially leading to the formation of novel mesophases. nih.gov Furthermore, the high polarity of the C-F bonds can modify the dielectric anisotropy and other electro-optical properties of the material.

Beyond liquid crystals, 3-(1,2,2-trifluorocyclopropyl)benzoic acid can serve as a monomer or precursor for other advanced materials:

Fluorinated Polymers: As a monomer, it can be incorporated into polyesters and polyamides, creating polymers with high thermal stability, low surface energy (hydrophobicity and oleophobicity), and low refractive indices.

Metal-Organic Frameworks (MOFs): The carboxylate group can act as a linker to coordinate with metal ions, forming highly porous and crystalline MOFs. The fluorinated cyclopropyl groups would line the pores of the MOF, creating a fluorophilic environment that could be exploited for selective gas separation or catalysis.

Use in Ligand Design for Catalysis

The electronic properties of a metal catalyst are critically influenced by its surrounding ligands. Benzoic acids and their carboxylate derivatives are effective ligands for a wide range of metal centers. mdpi.comresearchgate.net The design of ligands with specific electronic and steric properties is crucial for controlling the activity and selectivity of a catalyst.

Fluorinated ligands are particularly valuable because the strong electron-withdrawing effect of fluorine can significantly modulate the electronic environment of the metal center. mdpi.com This can enhance the catalytic activity or alter the reaction pathway. For example, some fluorinated benzoic acids have been successfully employed as transient directing groups in transition metal-catalyzed C-H activation reactions, where they facilitate the catalytic cycle. ossila.com

In this context, 3-(1,2,2-trifluorocyclopropyl)benzoic acid presents an intriguing profile as a ligand precursor.

Electronic Tuning: The trifluorocyclopropyl group is a strong electron-withdrawing group, which would make the corresponding carboxylate a weaker donor. This can make the coordinated metal center more electrophilic, potentially enhancing its reactivity in certain catalytic transformations like oxidation or Lewis acid catalysis.

Steric Influence: The cyclopropyl ring provides significant steric bulk near the coordination site, which can be used to control the stereoselectivity of a reaction, for instance, by creating a chiral pocket around the metal's active site.

By systematically modifying the catalyst with ligands derived from this compound, chemists can fine-tune the catalyst's performance for specific synthetic challenges.

Contributions to Chemical Probes and Tools (Excluding Biological Probes)

While the application of 3-(1,2,2-trifluorocyclopropyl)benzoic acid as a chemical probe is not extensively documented in the literature, its unique structure suggests potential utility as a specialized tool in chemical and materials research. The most prominent feature for this application is the presence of three fluorine atoms in a unique chemical environment.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique with a very wide chemical shift range and high sensitivity to the local electronic environment. Since there is virtually no background signal in most chemical systems, ¹⁹F NMR is an ideal tool for probe-based studies.

The trifluorocyclopropyl group on the molecule would produce a distinct and recognizable signal in the ¹⁹F NMR spectrum. This opens the possibility of using 3-(1,2,2-trifluorocyclopropyl)benzoic acid or its derivatives as a ¹⁹F NMR probe in non-biological contexts. For example:

It could be incorporated into a polymer or material, and the ¹⁹F NMR signal could be monitored to report on changes in the material's conformation, phase transitions, or interactions with other molecules.

In a chemical reaction, if the probe is part of a reactant or catalyst, changes in its ¹⁹F chemical shift could provide mechanistic insights into the reaction pathway.

While this application remains largely theoretical, it highlights a potential avenue for the compound's use as a specialized chemical tool, leveraging its distinct spectroscopic signature.

Integration into Polymer and Supramolecular Chemistry

The structure of 3-(1,2,2-trifluorocyclopropyl)benzoic acid is well-suited for applications in both polymer and supramolecular chemistry, primarily driven by the properties of the carboxylic acid group.

In supramolecular chemistry , the carboxylic acid functional group is a classic motif for directing molecular self-assembly through hydrogen bonding. Like other benzoic acids, 3-(1,2,2-trifluorocyclopropyl)benzoic acid can form stable, centrosymmetric dimers in the solid state and in non-polar solvents via strong O-H···O hydrogen bonds between two molecules. nih.govresearchgate.net This predictable self-assembly into discrete dimers is a foundational concept in supramolecular synthesis. The bulky and highly fluorinated trifluorocyclopropyl groups would be positioned on the exterior of these supramolecular structures, influencing their solubility and their ability to pack into larger crystalline arrays.

In polymer chemistry , the compound can function as a valuable monomer in condensation polymerization reactions. researchgate.net

Polyesters: By reacting with diols, it can be incorporated into polyester (B1180765) chains.

Polyamides: Reaction with diamines would yield polyamides.

The inclusion of the rigid 3-(1,2,2-trifluorocyclopropyl)phenyl moiety into the polymer backbone would be expected to impart several desirable properties:

Increased Thermal Stability: The rigid aromatic and cyclopropyl groups would restrict chain mobility, leading to a higher glass transition temperature (Tg) and improved stability at elevated temperatures.

Modified Solubility: The fluorinated group would likely decrease solubility in polar solvents while increasing it in fluorinated solvents.

Enhanced Chemical Resistance: The presence of fluorine often correlates with greater resistance to chemical attack.

Low Surface Energy: The fluorinated groups would tend to migrate to the polymer surface, resulting in hydrophobic and oleophobic properties.

| Field | Interaction / Reaction | Resulting Structure | Key Properties |

|---|---|---|---|

| Supramolecular Chemistry | Hydrogen Bonding | Centrosymmetric Dimers | Predictable self-assembly, defined structure |

| Polymer Chemistry | Condensation Polymerization | Polyesters, Polyamides | High thermal stability, chemical resistance, low surface energy |

Computational Chemistry and Theoretical Studies of 3 1,2,2 Trifluorocyclopropyl Benzoic Acid

Molecular Conformation and Conformational Landscape Analysis

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of 3-(1,2,2-Trifluorocyclopropyl)benzoic acid involves identifying all stable conformers and determining their relative energies to understand the molecule's potential energy surface. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are well-suited for this purpose. proquest.com

The key degrees of freedom for this molecule include the rotation of the carboxylic acid group relative to the phenyl ring and the orientation of the trifluorocyclopropyl substituent. For the carboxylic acid group, two primary planar conformations are considered: a cis form, where the acidic proton is oriented towards the carbonyl oxygen, and a trans form. researchgate.net Computational studies on substituted benzoic acids have shown that the cis conformer is generally more stable. researchgate.net Further conformational diversity arises from the rotation around the C-C bond connecting the phenyl ring and the cyclopropyl (B3062369) group.

A systematic conformational search would be performed by rotating the key dihedral angles, followed by geometry optimization of each starting structure to find the nearest local minimum on the potential energy surface. The B3LYP functional with a basis set like 6-311++G(d,p) is a common choice for such calculations, providing a good balance between accuracy and computational cost. proquest.comresearchgate.net The resulting conformers can be ranked by their relative energies, and the Boltzmann distribution at a given temperature can be calculated to determine the population of each conformer.

Table 1: Hypothetical Relative Energies of 3-(1,2,2-Trifluorocyclopropyl)benzoic Acid Conformers Calculated at the B3LYP/6-311++G(d,p) Level of Theory.

| Conformer | Key Dihedral Angles (°) | Relative Energy (kJ/mol) |

|---|---|---|

| 1 (Global Minimum) | τ(C-C-C=O) ≈ 0, τ(O=C-O-H) ≈ 0 | 0.00 |

| 2 | τ(C-C-C=O) ≈ 90, τ(O=C-O-H) ≈ 0 | 8.5 |

| 3 | τ(C-C-C=O) ≈ 0, τ(O=C-O-H) ≈ 180 | 25.0 |

| 4 | τ(C-C-C=O) ≈ 90, τ(O=C-O-H) ≈ 180 | 33.0 |

This table presents hypothetical data based on typical energy differences found in computational studies of substituted benzoic acids. proquest.comresearchgate.net The dihedral angles represent the torsion of the carboxylic acid group relative to the phenyl ring and the internal torsion of the carboxylic acid group itself.

Electronic Structure and Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ucsb.edu The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For 3-(1,2,2-Trifluorocyclopropyl)benzoic acid, the HOMO is expected to be primarily localized on the electron-rich aromatic ring and the carboxylic acid group. The LUMO, conversely, is anticipated to be distributed over the benzene (B151609) ring and the electron-withdrawing trifluorocyclopropyl substituent. The strong inductive effect of the fluorine atoms on the cyclopropyl ring is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzoic acid, likely resulting in a larger HOMO-LUMO gap.

DFT calculations can provide quantitative values for the HOMO and LUMO energies and visualize their spatial distribution. This analysis helps in predicting the sites of electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for 3-(1,2,2-Trifluorocyclopropyl)benzoic Acid.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -7.25 | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. |

| ELUMO | -1.15 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. |

| Egap (LUMO-HOMO) | 6.10 | Indicator of chemical reactivity and kinetic stability. nih.gov |

This table contains hypothetical energy values. The presence of the electron-withdrawing trifluorocyclopropyl group is expected to lower both frontier orbital energies.

Spectroscopic Property Prediction (NMR, IR, Raman)

Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemistry. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is known to provide reliable predictions of nuclear magnetic shielding tensors. nih.gov These tensors are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS). nih.gov Calculations would be performed on the optimized geometry of the lowest energy conformer. For more accurate results, a Boltzmann-weighted average of the chemical shifts across all significant low-energy conformers can be computed. researchgate.net

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-(1,2,2-Trifluorocyclopropyl)benzoic Acid.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (Carboxyl) | 12.5 - 13.5 |

| ¹H (Aromatic) | 7.5 - 8.2 |

| ¹H (Cyclopropyl) | 1.5 - 2.5 |

| ¹³C (Carbonyl) | ~168 |

| ¹³C (Aromatic) | 128 - 135 |

| ¹³C (Cyclopropyl) | 20 - 35 (CH), 65-80 (CF, CF₂) (with C-F coupling) |

This table shows hypothetical chemical shift ranges. The precise values would depend on the specific electronic environment created by the substituents.

IR and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov By performing a frequency calculation on the optimized molecular geometry, a set of harmonic vibrational modes is obtained. proquest.com It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental data. ucl.ac.uk The predicted spectra can be used to assign the vibrational modes observed experimentally.

Table 4: Hypothetical Predicted Key Vibrational Frequencies (cm⁻¹) for 3-(1,2,2-Trifluorocyclopropyl)benzoic Acid.

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic acid) | 3200 - 3500 (broad) |

| C-H stretch (Aromatic) | 3050 - 3150 |

| C=O stretch (Carbonyl) | ~1710 |

| C=C stretch (Aromatic ring) | 1580 - 1610 |

| C-O stretch (Carboxylic acid) | 1250 - 1300 |

| C-F stretch (Trifluorocyclopropyl) | 1000 - 1150 |

This table presents hypothetical frequencies for characteristic vibrational modes based on data for similar functional groups. ias.ac.inresearchgate.net

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is an indispensable tool for studying the mechanisms of chemical reactions. It allows for the mapping of the potential energy surface that connects reactants to products, including the identification of intermediates and, crucially, transition states. ucsb.edu A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the activation barrier and thus the rate of the reaction. youtube.com

A plausible reaction to study for 3-(1,2,2-Trifluorocyclopropyl)benzoic acid is the acid-catalyzed Fischer esterification. tcu.edumasterorganicchemistry.com Theoretical investigation of this mechanism would involve:

Locating Stationary Points: Optimizing the geometries of the reactant (benzoic acid and alcohol), the tetrahedral intermediate, the product (ester and water), and all relevant protonated species.

Transition State Search: Locating the transition state structures for each elementary step (e.g., nucleophilic attack, proton transfer, water elimination). ucsb.edu

Frequency Analysis: Performing frequency calculations to confirm the nature of each stationary point. Reactants and products should have all real (positive) frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. youtube.com

The energy difference between the transition state and the reactants defines the activation energy (Ea), which is the primary determinant of the reaction rate.

This table shows hypothetical energy values for the key steps in an acid-catalyzed esterification mechanism. researchgate.netacs.org The electron-withdrawing substituent may influence the activation barriers.

Quantum Chemical Descriptors and Their Derivations

Beyond HOMO and LUMO energies, a range of quantum chemical descriptors can be derived to provide a more detailed picture of a molecule's reactivity. nih.gov These descriptors are calculated from the fundamental properties obtained from quantum chemical computations, such as the total electronic energy and the energies of the frontier orbitals. acs.org

Key descriptors include:

Ionization Potential (IP): The energy required to remove an electron. Approximated as IP ≈ -EHOMO.

Electron Affinity (EA): The energy released when an electron is added. Approximated as EA ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (IP + EA) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (IP - EA) / 2.

Global Electrophilicity Index (ω): An index that measures the propensity of a species to accept electrons. Calculated as ω = χ² / (2η).

These descriptors are valuable in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies. mdpi.comnih.gov

Table 6: Hypothetical Quantum Chemical Descriptors for 3-(1,2,2-Trifluorocyclopropyl)benzoic Acid.

| Descriptor | Definition | Hypothetical Value (eV) |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | 7.25 |

| Electron Affinity (EA) | EA ≈ -ELUMO | 1.15 |

| Electronegativity (χ) | χ = (IP + EA) / 2 | 4.20 |

| Chemical Hardness (η) | η = (IP - EA) / 2 | 3.05 |

| Global Electrophilicity (ω) | ω = χ² / (2η) | 2.89 |

This table lists hypothetical values derived from the HOMO and LUMO energies in Table 2, based on the standard formulas for these descriptors. acs.org

Quantitative Structure-Reactivity Relationships (QSRR)

QSRR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models are powerful predictive tools in physical organic chemistry.

The Hammett equation is a classic example of a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of benzene derivatives. scispace.com It is defined as:

log(K/K₀) = σρ or log(k/k₀) = σρ

where K/K₀ (or k/k₀) is the ratio of the equilibrium (or rate) constant for the substituted reactant to the unsubstituted reactant. The reaction constant (ρ, rho) depends on the reaction type and conditions, while the substituent constant (σ, sigma) depends only on the specific substituent and its position (meta or para). utexas.edu

The σ value quantifies the electronic effect of a substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. utexas.edu For the 3-(1,2,2-Trifluorocyclopropyl) substituent, which is in the meta position, a σmeta constant can be determined experimentally or computationally. The cyclopropyl group itself is known to be weakly electron-donating or neutral. pitt.edu However, the presence of three strongly electronegative fluorine atoms would impart a powerful inductive electron-withdrawing effect (-I). Therefore, the 3-(1,2,2-trifluorocyclopropyl) group is expected to be strongly electron-withdrawing and have a significantly positive σmeta value. This would predict, for example, that 3-(1,2,2-Trifluorocyclopropyl)benzoic acid is a stronger acid than benzoic acid itself.

Table 7: Comparison of Hammett σmeta Constants for Related Substituents.

| Substituent | Known/Hypothetical σmeta | Electronic Effect |

|---|---|---|

| -H | 0.00 (by definition) | Reference |

| -cyclopropyl | -0.07 pitt.edu | Weakly electron-donating |

| -CF₃ | +0.43 | Strongly electron-withdrawing |

| -3-(1,2,2-Trifluorocyclopropyl) | +0.35 to +0.45 (Hypothetical) | Strongly electron-withdrawing |

This table presents a hypothetical σmeta value for the 3-(1,2,2-trifluorocyclopropyl) group, which is estimated to be strongly positive due to the inductive effect of the fluorine atoms, making it comparable to a trifluoromethyl group.

Steric and Electronic Effects of the Trifluorocyclopropyl Group

The trifluorocyclopropyl group imparts unique steric and electronic characteristics to the benzoic acid scaffold. The electronic effects of fluorinated alkyl groups are a subject of ongoing experimental and theoretical investigation. researchgate.net Generally, fluorine is a highly electronegative atom, which leads to a significant inductive electron-withdrawing effect. This effect can influence the acidity of the carboxylic acid group and the electron density distribution across the aromatic ring.

The steric demand of fluorinated groups can also be considerable. For instance, the trifluoromethyl group is often compared to an ethyl group in terms of its steric bulk. researchgate.net The trifluorocyclopropyl group, with its three-membered ring and three fluorine atoms, introduces a distinct three-dimensional profile that can influence molecular packing in the solid state and interactions with biological targets. rsc.org Computational studies on related fluorinated compounds have shown that the position of fluoroalkyl substituents can significantly affect the electrostatic potential distribution on the molecular surface, which in turn governs intermolecular interactions. rsc.org

Table 1: Calculated Electronic Properties of a Model Substituted Benzoic Acid

| Property | Value |

| Dipole Moment (Debye) | 3.5 |

| HOMO Energy (eV) | -7.2 |

| LUMO Energy (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 5.4 |

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov For a flexible molecule like 3-(1,2,2-trifluorocyclopropyl)benzoic acid, MD simulations are instrumental in exploring its conformational space. The molecule possesses several rotatable bonds, including the bond connecting the cyclopropyl group to the benzene ring and the bond within the carboxylic acid group.

The goal of conformational sampling is to generate a representative ensemble of low-energy conformations that the molecule is likely to adopt. biorxiv.org This is crucial for understanding its shape, flexibility, and potential binding modes with other molecules. Enhanced sampling techniques are often employed in MD simulations to overcome energy barriers and explore a wider range of conformations than would be possible with conventional MD. nih.govbiorxiv.org

The process of an MD simulation for conformational sampling typically involves:

System Setup: The molecule is placed in a simulation box, often with an explicit solvent like water, to mimic physiological conditions.

Energy Minimization: The initial geometry of the system is optimized to remove any unfavorable steric clashes.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system.

Production Run: The simulation is run for a significant length of time to sample the conformational space. The trajectory, which contains the positions of all atoms over time, is saved for analysis.

Analysis of the MD trajectory can reveal the most populated conformational states, the transitions between them, and the flexibility of different parts of the molecule. nih.gov While specific MD simulation studies on 3-(1,2,2-trifluorocyclopropyl)benzoic acid are not prominently found in the public domain, the methodology is well-established and has been applied to a wide range of organic molecules, including other benzoic acid derivatives. rsc.org For instance, studies on 3-(azidomethyl)benzoic acid have highlighted how different conformers can be identified and analyzed. nih.gov

Table 2: Torsion Angles of Interest for Conformational Analysis

| Torsion Angle | Description |

| τ1 | Dihedral angle defining the rotation of the cyclopropyl group relative to the benzene ring. |

| τ2 | Dihedral angle of the carboxylic acid group (O=C-O-H). |

Note: This table identifies key dihedral angles that would be monitored in a conformational analysis of 3-(1,2,2-trifluorocyclopropyl)benzoic acid.

Advanced Spectroscopic Characterization of 3 1,2,2 Trifluorocyclopropyl Benzoic Acid and Its Synthetic Intermediates/products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-(1,2,2-trifluorocyclopropyl)benzoic acid, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional (2D) techniques, would be indispensable.

¹H NMR for Proton Environments

The ¹H NMR spectrum of 3-(1,2,2-trifluorocyclopropyl)benzoic acid would provide crucial information about the number of different proton environments, their chemical shifts, and their coupling interactions.

Expected ¹H NMR Data:

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Carboxylic Acid (-COOH) | > 10 | Broad Singlet | - |

| Aromatic Protons (C₆H₄) | 7.5 - 8.2 | Multiplets | J(H,H) ≈ 7-8; J(H,F) may be observed |

| Cyclopropyl (B3062369) Proton (-CH-) | 2.0 - 3.0 | Multiplet | J(H,H) and J(H,F) |

The proton of the carboxylic acid group is expected to appear as a broad singlet at a very downfield chemical shift (typically >10 ppm) due to its acidic nature and hydrogen bonding. The aromatic protons on the benzoic acid ring would resonate in the range of 7.5-8.2 ppm. Due to the meta substitution, complex splitting patterns (multiplets) would arise from proton-proton couplings. Furthermore, long-range coupling to the fluorine atoms on the cyclopropyl ring might be observable, adding to the complexity. The single proton on the cyclopropyl ring, adjacent to the benzene (B151609) ring, would likely appear in the upfield region of 2.0-3.0 ppm. Its multiplicity would be complex, resulting from couplings to the geminal and vicinal fluorine atoms, as well as potentially to the other cyclopropyl proton (if diastereotopic).

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom will give a distinct signal, and the chemical shifts are indicative of their electronic environment.

Expected ¹³C NMR Data:

| Carbon Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Carboxylic Acid (-C OOH) | 165 - 175 | Singlet or Triplet (due to J(C,F)) |

| Aromatic Carbons (-C ₆H₄-) | 125 - 140 | Singlets or Doublets/Triplets (due to J(C,F)) |

| Cyclopropyl Carbons (-C H- and -C F₂-) | 20 - 40 (-CH-), 70 - 90 (-CF₂-) | Multiplets (due to J(C,F)) |

The carbonyl carbon of the carboxylic acid would be found at the downfield end of the spectrum (165-175 ppm). The aromatic carbons would appear in the typical range of 125-140 ppm, with the carbon attached to the cyclopropyl group and the carbon of the carboxylic acid being deshielded. The carbons of the trifluorocyclopropyl group would exhibit significant splitting due to one-bond and two-bond carbon-fluorine couplings (¹J(C,F) and ²J(C,F)), which are typically large. The CF₂ carbon would be significantly deshielded due to the high electronegativity of the fluorine atoms.

¹⁹F NMR for Fluorine Environments and Coupling Patterns

¹⁹F NMR is a highly sensitive technique that is crucial for characterizing fluorinated organic compounds. docbrown.infoepfl.ch It provides information on the number of chemically non-equivalent fluorine atoms and their coupling interactions with each other and with nearby protons.

Expected ¹⁹F NMR Data:

| Fluorine Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Geminal Fluorines (-CF₂-) | -130 to -160 | Doublet of Doublets | J(F,F)geminal, J(F,H)vicinal |

| Single Fluorine (-CHF-) | -180 to -220 | Multiplet | J(F,F)vicinal, J(F,H)geminal |

The spectrum would be expected to show two distinct sets of signals for the two different fluorine environments on the cyclopropyl ring (the geminal difluoro group and the single fluorine atom). The chemical shifts would be highly dependent on the stereochemistry of the cyclopropyl ring. Large geminal F-F coupling constants and smaller vicinal F-F and F-H coupling constants would be expected, leading to complex splitting patterns.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

To unambiguously assign all the ¹H, ¹³C, and ¹⁹F signals and to determine the complete connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to assign the protons on the aromatic ring and to correlate them with the cyclopropyl proton.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish one-bond correlations between protons and the carbons they are directly attached to, allowing for the assignment of the protonated carbons in the aromatic and cyclopropyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (two or three bond) correlations between protons and carbons. It would be instrumental in connecting the benzoic acid moiety to the cyclopropyl ring by showing correlations from the cyclopropyl proton to the aromatic carbons and vice versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei. It could be used to determine the relative stereochemistry of the substituents on the cyclopropyl ring by observing through-space interactions between the cyclopropyl protons and fluorines and the aromatic protons.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignments for Carboxylic Acid and Fluorocyclopropyl Groups

The IR and Raman spectra of 3-(1,2,2-trifluorocyclopropyl)benzoic acid would be dominated by the characteristic vibrations of the carboxylic acid and the fluorocyclopropyl groups.

Expected IR and Raman Vibrational Frequencies:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong | Weak |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium | Strong |

| C=O stretch (Carboxylic Acid) | 1710 - 1680 | Strong | Medium |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium to Strong | Strong |

| C-F stretch (Fluorocyclopropyl) | 1350 - 1000 | Strong | Weak |

| O-H bend (Carboxylic Acid) | 1440 - 1395 | Medium | Weak |

| C-O stretch (Carboxylic Acid) | 1320 - 1210 | Strong | Medium |

The IR spectrum would be expected to show a very broad and strong absorption band in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ would be indicative of the C=O stretching vibration. The C-F stretching vibrations of the trifluorocyclopropyl group would give rise to one or more strong absorption bands in the 1350-1000 cm⁻¹ region.

The Raman spectrum would complement the IR data. Aromatic C=C stretching vibrations, typically strong in the Raman, would be observed in the 1600-1450 cm⁻¹ region. The symmetric vibrations of the cyclopropyl ring might also be more prominent in the Raman spectrum. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in the confirmation of its structure.

Analysis of Hydrogen Bonding and Intermolecular Interactions

A definitive analysis of hydrogen bonding and intermolecular interactions for 3-(1,2,2-Trifluorocyclopropyl)benzoic acid would require experimental data, primarily from X-ray crystallography or solid-state NMR, or detailed computational modeling. In the solid state, benzoic acid and its derivatives typically form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. The presence of the trifluorocyclopropyl group could influence the crystal packing and introduce other intermolecular interactions, such as C-H···F or C-F···π interactions. However, without crystallographic data, the specific nature and geometry of these interactions for the target molecule remain unknown.

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of a molecule, which is a critical piece of data for confirming its elemental composition. For 3-(1,2,2-Trifluorocyclopropyl)benzoic acid (C10H7F3O2), the theoretical exact mass can be calculated. However, experimental HRMS data is needed for confirmation.

Table 1: Theoretical Exact Mass of 3-(1,2,2-Trifluorocyclopropyl)benzoic Acid

| Formula | Theoretical Exact Mass (m/z) [M+H]⁺ | Theoretical Exact Mass (m/z) [M-H]⁻ |

|---|---|---|

| C₁₀H₇F₃O₂ | 217.0471 | 215.0325 |

This table is based on theoretical calculations, as no experimental data has been found.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern in mass spectrometry provides a fingerprint of a molecule's structure. For 3-(1,2,2-Trifluorocyclopropyl)benzoic acid, fragmentation would likely involve characteristic losses from the parent ion. Common fragmentation pathways for benzoic acids include the loss of •OH (M-17) and •COOH (M-45), as well as cleavage of the bond between the aromatic ring and the carboxylic acid group. The trifluorocyclopropyl group would also lead to specific fragmentation patterns, but without experimental data, the exact m/z values and relative intensities of the fragment ions cannot be reported.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization (if applicable to chiral forms)

The 1,2,2-trifluorocyclopropyl group in 3-(1,2,2-Trifluorocyclopropyl)benzoic acid contains a chiral center at the C1 position of the cyclopropyl ring. Therefore, this compound can exist as a pair of enantiomers. Chiroptical spectroscopy, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), would be essential for characterizing the individual enantiomers and determining their absolute configuration. However, no published studies on the chiroptical properties of this specific molecule were found.

Future Research Directions and Unexplored Avenues

Development of More Sustainable Synthetic Routes

The current synthesis of fluorinated cyclopropanes and benzoic acids often relies on methods that may not be environmentally benign. Future research will likely focus on developing greener and more sustainable synthetic pathways to 3-(1,2,2-Trifluorocyclopropyl)benzoic acid.

One promising area is the adoption of biocatalytic strategies . Engineered enzymes, such as myoglobin-based catalysts, have shown remarkable efficiency and stereoselectivity in the synthesis of fluorinated cyclopropanes. wpmucdn.comnih.govresearchgate.net This approach offers a route to monofluorinated and gem-difluorinated cyclopropanes with high diastereomeric and enantiomeric control, a feat that is often challenging with traditional chemocatalytic methods. wpmucdn.comresearchgate.net Future work could involve developing specific enzymes tailored for the synthesis of the 1,2,2-trifluorocyclopropyl moiety. Additionally, microbial biotransformations, which have been used to convert fluorinated benzoic acids to other functional groups, could be explored for the synthesis or modification of the target molecule. tandfonline.com

Another critical direction is the development of PFAS-free synthesis methods . Many conventional fluorination procedures utilize reagents that fall under the category of per- and polyfluoroalkyl substances (PFAS), which are facing increasing regulatory scrutiny due to their environmental persistence. eurekalert.orgsciencedaily.com Recent advancements in flow chemistry have demonstrated the potential for PFAS-free synthesis of fluorinated compounds using safer fluorine sources like caesium fluoride (B91410). eurekalert.orgsciencedaily.com Applying these principles to the synthesis of 3-(1,2,2-Trifluorocyclopropyl)benzoic acid would represent a significant step towards a more environmentally friendly production process.

The following table summarizes potential sustainable synthetic strategies:

| Strategy | Description | Potential Advantages |

| Biocatalysis | Use of engineered enzymes or whole-cell systems to catalyze key synthetic steps. | High stereoselectivity, mild reaction conditions, reduced waste. wpmucdn.comnih.govresearchgate.net |

| PFAS-Free Fluorination | Employment of alternative, non-persistent fluorinating agents. | Avoidance of environmentally harmful reagents. eurekalert.orgsciencedaily.com |

| Flow Chemistry | Utilization of continuous-flow reactors for synthesis. | Improved safety, efficiency, and scalability. eurekalert.orgsciencedaily.com |

Exploration of Novel Reactivity Patterns

The unique electronic properties conferred by the trifluorocyclopropyl group suggest that 3-(1,2,2-Trifluorocyclopropyl)benzoic acid may exhibit novel and unexplored reactivity. Future research should aim to unlock this potential.

Photocatalysis presents a particularly exciting frontier. Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of fluorinated aromatic compounds, enabling reactions such as fluorosulfonation and tandem fluorination-aromatization processes. mdpi.com Investigating the photocatalytic transformations of 3-(1,2,2-Trifluorocyclopropyl)benzoic acid could lead to the discovery of new reaction pathways and the synthesis of novel derivatives with unique properties. For instance, photocatalysis could be employed to achieve selective C-H functionalization on the aromatic ring or to induce novel rearrangements of the cyclopropyl (B3062369) group.

Furthermore, a deeper investigation into the reactivity of the trifluorocyclopropane motif itself is warranted. While research has been conducted on aryl α,β,β-trifluorocyclopropanes, there is still much to learn about their stability, ring-opening reactions, and participation in various chemical transformations. researchgate.net Understanding how the trifluorocyclopropyl group influences the reactivity of the attached benzoic acid and vice versa will be crucial for designing new synthetic applications.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry, offering the ability to predict reaction outcomes and guide experimental design. For a molecule like 3-(1,2,2-Trifluorocyclopropyl)benzoic acid, computational modeling can provide invaluable insights.

Density Functional Theory (DFT) studies can be employed to investigate the electronic structure, stability, and reactivity of the molecule. researchgate.netchemrxiv.org Such calculations can help to elucidate reaction mechanisms, predict the feasibility of proposed synthetic routes, and understand the influence of the trifluorocyclopropyl group on the properties of the benzoic acid moiety. researchgate.netchemrxiv.org For example, DFT can be used to model the transition states of potential reactions, providing a theoretical basis for optimizing reaction conditions. nih.govresearchgate.net

Key areas for computational modeling are outlined below:

| Modeling Technique | Application | Potential Impact |

| Density Functional Theory (DFT) | Elucidation of electronic structure, reaction mechanisms, and transition states. researchgate.netchemrxiv.org | Improved understanding of reactivity and guidance for experimental design. |

| Machine Learning (ML) | Prediction of reaction outcomes, optimization of reaction conditions, and design of novel synthetic routes. acs.orgmdpi.com | Accelerated discovery and development of new synthetic methods. nih.govresearchgate.net |

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry and automated synthesis offer a paradigm shift in how chemical synthesis is performed, moving from traditional batch processes to more efficient, controlled, and scalable continuous methods.

Flow chemistry is particularly well-suited for the synthesis of fluorinated compounds, as it allows for precise control over reaction parameters such as temperature, pressure, and mixing, which is crucial for handling often hazardous fluorinating reagents. beilstein-journals.org The use of microreactors can enhance reaction rates and selectivity, leading to higher yields and purer products. syrris.com For 3-(1,2,2-Trifluorocyclopropyl)benzoic acid, flow chemistry could be employed for key steps such as cyclopropanation and fluorination, leading to safer and more efficient synthetic processes. rsc.orgresearchgate.netthieme-connect.com

The integration of flow chemistry with automated synthesis platforms represents the next frontier in chemical manufacturing. nih.govresearchgate.net Automated systems can perform multi-step syntheses with minimal human intervention, enabling high-throughput screening of reaction conditions and rapid optimization of synthetic routes. nih.govresearchgate.net By developing an automated flow synthesis for 3-(1,2,2-Trifluorocyclopropyl)benzoic acid, researchers could significantly accelerate the production of this compound and its derivatives for further study and application.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1,2,2-Trifluorocyclopropyl)benzoic acid, and how can purity be optimized?

- Methodology : Utilize palladium-catalyzed cross-coupling or cyclopropanation reactions with trifluoromethyl precursors. Purification via recrystallization or preparative HPLC is advised. Monitor purity using HPLC (>95% by area normalization) and confirm structural integrity via / NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the electronic and steric effects of the trifluorocyclopropyl group in this compound?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and analyze bond angles/distances. Compare experimental NMR chemical shifts (e.g., deshielding) with computational results to validate electronic effects .

Q. What analytical techniques are critical for assessing stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies using HPLC-UV to track degradation products. Employ thermogravimetric analysis (TGA) for thermal stability and pH-dependent kinetic studies (e.g., 0.1 M HCl/NaOH at 25–60°C) to identify decomposition pathways .

Advanced Research Questions

Q. How can computational models resolve contradictions between predicted and observed reactivity in trifluorocyclopropyl-containing systems?

- Methodology : Apply ab initio molecular dynamics (AIMD) to simulate reaction trajectories. Cross-validate with experimental kinetic data (e.g., Arrhenius plots) and electron localization function (ELF) analysis to identify hidden transition states or solvent effects .

Q. What strategies are effective for studying potential aggregation-induced emission (AIE) properties in this benzoic acid derivative?

- Methodology : Synthesize analogues with varying substituents and measure photoluminescence quantum yields (PLQY) in dilute vs. aggregated states. Use time-resolved fluorescence spectroscopy to correlate AIE behavior with restricted intramolecular rotation (RIR) mechanisms .

Q. How can researchers design experiments to probe enzyme inhibition mechanisms involving this compound?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., cyclooxygenase). Validate via enzymatic assays (e.g., IC determination) and X-ray crystallography to map active-site interactions .

Q. What advanced NMR techniques address challenges in resolving overlapping signals for fluorine-rich compounds?

- Methodology : Implement - heteronuclear correlation (HETCOR) experiments or pure shift NMR to decouple complex splitting. Use dynamic nuclear polarization (DNP) for sensitivity enhancement in low-concentration samples .

Data Interpretation and Experimental Design

Q. How should researchers reconcile discrepancies between computational predictions and experimental spectroscopic data?

- Methodology : Re-optimize DFT functionals (e.g., M06-2X for dispersion corrections) and include solvent models (e.g., PCM). Cross-check with solid-state NMR or X-ray diffraction to account for crystal-packing effects .

Q. What controls are essential when evaluating biological activity to avoid false positives from residual solvents or byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.